C5 Lenalidomide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

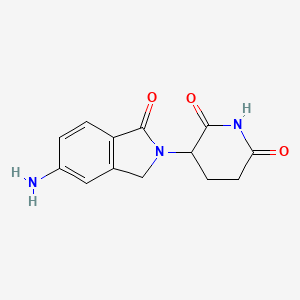

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUIQUZGNPAKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191732-70-4 | |

| Record name | 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C5-Lenalidomide Induced Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, key components, and downstream effects of C5-lenalidomide-induced targeted protein degradation. It includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: The "Molecular Glue" Paradigm

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, functions as a "molecular glue" to induce the degradation of specific proteins, termed neosubstrates.[1][2][3] This is not achieved by inhibiting a protein's function directly, but by hijacking the cell's own protein disposal machinery. The central player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) associated with its substrate receptor, Cereblon (CRBN).[4][5]

Lenalidomide binds directly to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[6] This binding event does not inhibit the E3 ligase; instead, it confers a neomorphic activity, altering the surface of CRBN to create a novel binding interface.[4] This new surface selectively recruits proteins that do not normally interact with CRBN.[7][8] Once recruited, the neosubstrate is polyubiquitinated by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.[4][5][9] This targeted degradation of key cellular proteins is the basis for lenalidomide's therapeutic effects in hematological malignancies like multiple myeloma (MM) and del(5q) myelodysplastic syndrome (MDS).[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]

- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of C5 Lenalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of C5-functionalized lenalidomide (B1683929) derivatives. These compounds are critical components in the development of Proteolysis-Targeting Chimeras (PROTACs), serving as potent E3 ubiquitin ligase ligands. This document details the synthetic pathways to the core lenalidomide structure and its C5 analogues, summarizes key chemical properties, provides detailed experimental protocols, and illustrates the underlying mechanism of action.

Introduction to C5 Lenalidomide

Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) derived from thalidomide. It is a cornerstone therapy for multiple myeloma and other hematologic malignancies.[1] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the transcription factors IKZF1 and IKZF3.[2]

The term "this compound" in the context of drug discovery and chemical biology typically refers to a derivative of lenalidomide that has been functionalized at the C5 position of its isoindolinone ring system. This position serves as a strategic "exit vector" for the attachment of a chemical linker, which in turn is connected to a ligand for a target protein of interest. The resulting bifunctional molecule is a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

This guide will focus on the synthesis of these crucial building blocks and the inherent chemical properties of the lenalidomide core that enable their function.

Synthesis of this compound Derivatives

The synthesis of a this compound derivative can be approached in two main stages: the construction of the core lenalidomide scaffold and the introduction of functionality at the C5 position.

Synthesis of the Core Lenalidomide Scaffold

The foundational synthesis of lenalidomide has been well-established in patent literature. A common and efficient route begins with the bromination of methyl 2-methyl-3-nitrobenzoate, followed by a condensation reaction with 3-aminopiperidine-2,6-dione, and concludes with the reduction of the nitro group to form the final 4-amino group.

The overall synthetic workflow is depicted below.

Synthesis of C5-Functionalized Derivatives

To create this compound derivatives suitable for PROTAC synthesis, a functional group must be introduced at the C5 position of the isoindolinone ring. This is typically achieved by starting with a precursor that already contains the desired functionality (or a protected version thereof) prior to the cyclization step. A key intermediate for this purpose is 5-hydroxy lenalidomide .

The synthesis of 5-hydroxy lenalidomide follows a logic similar to the parent compound, but would begin with a starting material like methyl 5-hydroxy-2-methyl-3-nitrobenzoate (with the hydroxyl group likely protected, e.g., as a methoxy (B1213986) or benzyloxy ether). After the three-step sequence of bromination, condensation, and reduction, a final deprotection step would yield the 5-hydroxy derivative. This hydroxyl group can then be used as a handle for attaching various linkers via ether or ester linkages.

Alternatively, functionalization can be achieved by derivatizing the 4-amino group, which provides a different exit vector but is a common strategy for creating lenalidomide-based PROTACs. This involves the direct alkylation or acylation of the lenalidomide product.

Chemical and Physical Properties

The chemical properties of the lenalidomide core are essential for its biological function and behavior as a drug molecule. The data below pertains to the parent lenalidomide molecule, but the core characteristics are retained in its C5 derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Appearance | Off-white to pale-yellow solid powder | [3] |

| Solubility | - Water: Very slightly soluble (<1 mg/mL) | [4] |

| - Organic Solvents: Soluble in DMSO (≥50 mg/mL), DMF. | [4][5] | |

| - Aqueous Buffers: More soluble in low pH solutions (e.g., 0.1N HCl). Solubility is lower in less acidic buffers (0.4-0.5 mg/mL). | [3][6] | |

| pKa (Predicted) | - Strongest Acidic: 11.61 | [7] |

| - Strongest Basic: 2.31 | [7] | |

| LogP (Predicted) | -0.4 to -0.71 | [7] |

| Stability | Stable as a solid for ≥4 years at -20°C. Stable in hot water (55°C) for 24 hours. Aqueous solutions are not recommended for storage more than one day. | [5] |

| Melting Point | 265-270 °C |

Mechanism of Action in PROTACs

As an E3 ligase ligand, the this compound moiety of a PROTAC serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein (recruited by the other end of the PROTAC) and CRBN. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

References

- 1. Lenalidomide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

C5-Lenalidomide as a Molecular Glue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analog, has emerged as a cornerstone therapy for multiple myeloma and del(5q) myelodysplastic syndrome. Its mechanism of action, initially enigmatic, is now understood to be a paradigm of targeted protein degradation, functioning as a "molecular glue." This technical guide provides an in-depth exploration of the core mechanisms, quantitative parameters, and experimental methodologies related to C5-Lenalidomide's function. By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), Lenalidomide induces a conformational change that expands CRBN's substrate repertoire to include "neosubstrates" critical for cancer cell survival, such as the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase 1A1 (CK1α). This guide is intended to be a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.

Mechanism of Action: The Molecular Glue Concept

Lenalidomide's therapeutic efficacy stems from its ability to hijack the ubiquitin-proteasome system. It acts as a molecular glue, fostering a novel protein-protein interaction between CRBN and specific target proteins that are not endogenous substrates of this E3 ligase.[1]

The core mechanism can be dissected into the following key steps:

-

Binding to Cereblon (CRBN): Lenalidomide binds to the thalidomide-binding domain of CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] This binding event is a prerequisite for its molecular glue activity.

-

Ternary Complex Formation: The Lenalidomide-CRBN binary complex presents a new composite surface that can specifically recruit neosubstrates.[4] This leads to the formation of a stable ternary complex, comprising CRBN, Lenalidomide, and the target protein.[5][6]

-

Ubiquitination of Neosubstrates: Within the CRL4^CRBN^ complex, the recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme. This facilitates the polyubiquitination of the neosubstrate, marking it for degradation.[2][7]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and subsequently degraded by the 26S proteasome, leading to its clearance from the cell.[2][7][8]

This targeted degradation of key cellular proteins underpins the anti-neoplastic and immunomodulatory effects of Lenalidomide.

Quantitative Data

The efficacy of Lenalidomide as a molecular glue is underpinned by specific binding affinities and degradation efficiencies. The following tables summarize key quantitative data from published literature.

Table 1: Binding Affinities

| Interacting Molecules | Assay Type | Affinity Constant (Kd / IC50) | Reference |

| Lenalidomide - CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | Kd: ~2.9 µM | [9] |

| Lenalidomide - CRBN (Thalidomide Binding Domain) | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM | [9] |

| Lenalidomide - CRBN (in U266 cell extracts) | Competitive Binding Assay | IC50: ~2 µM | [10] |

| CRBN - CK1α (in presence of Lenalidomide) | Not Specified | ~30-fold enhancement of binding | [11] |

Table 2: Neosubstrate Degradation

| Neosubstrate | Cell Line | Assay Type | Degradation Parameter | Concentration | Reference |

| IKZF1 | MM.1S | Western Blot | Dose-dependent degradation | 0.1 - 10 µM | [2][12] |

| IKZF3 | MM.1S | Western Blot | Dose-dependent degradation | 0.1 - 10 µM | [2][12] |

| CK1α | H929 | Western Blot | Dose- and time-dependent degradation | 1 - 10 µM | [13] |

| IKZF1 | H929 (IKZF1-luciferase) | Luciferase Reporter Assay | ED50 | 10.2 nM | [14] |

Experimental Protocols

The characterization of molecular glues like Lenalidomide involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to demonstrate the Lenalidomide-dependent interaction between CRBN and its neosubstrates.

Materials:

-

Cell line expressing endogenous or tagged CRBN and neosubstrate (e.g., MM.1S)

-

Lenalidomide (and DMSO as vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CRBN or the neosubstrate for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies for Western blot detection of CRBN and the neosubstrate

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with Lenalidomide or DMSO for the specified time (e.g., 4-8 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against CRBN and the neosubstrate to detect the co-immunoprecipitated proteins.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a neosubstrate in a Lenalidomide-dependent manner.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin

-

Recombinant CRL4^CRBN^ complex

-

Recombinant neosubstrate (e.g., IKZF1)

-

Lenalidomide (and DMSO control)

-

Ubiquitination reaction buffer

-

ATP

-

SDS-PAGE and Western blot reagents

-

Antibody against the neosubstrate or a ubiquitin tag

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRL4^CRBN^ complex, neosubstrate, and ATP in the ubiquitination reaction buffer.

-

Drug Addition: Add Lenalidomide or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed in the presence of Lenalidomide.

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method to quantify changes in protein abundance upon drug treatment.

Materials:

-

Cell line amenable to SILAC labeling (e.g., MM.1S)

-

SILAC-compatible cell culture medium

-

"Light" (e.g., ¹²C₆, ¹⁴N₂-Lysine and ¹²C₆, ¹⁴N₄-Arginine) and "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids

-

Lenalidomide (and DMSO control)

-

Cell lysis and protein digestion reagents

-

LC-MS/MS instrumentation and analysis software

Procedure:

-

Cell Labeling: Culture cells for several passages in either "light" or "heavy" SILAC medium to achieve complete incorporation of the labeled amino acids.

-

Drug Treatment: Treat the "heavy"-labeled cells with Lenalidomide and the "light"-labeled cells with DMSO.

-

Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. A decrease in the heavy/light ratio for peptides derived from a specific protein indicates its degradation upon Lenalidomide treatment.

Signaling Pathways and Logical Relationships

The degradation of specific neosubstrates by Lenalidomide has distinct downstream consequences in different cancer types.

Multiple Myeloma: Targeting IKZF1 and IKZF3

In multiple myeloma, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key driver of Lenalidomide's anti-cancer activity.[7]

-

Downregulation of MYC: IKZF1 and IKZF3 are essential for the expression of Interferon Regulatory Factor 4 (IRF4), which in turn is a critical transcription factor for MYC, a potent oncogene in multiple myeloma. Degradation of IKZF1/3 leads to reduced IRF4 and MYC levels, resulting in cell cycle arrest and apoptosis.[7]

-

Immunomodulatory Effects: In T cells, IKZF1 and IKZF3 act as repressors of Interleukin-2 (IL-2) expression. Their degradation by Lenalidomide leads to increased IL-2 production, which enhances T cell-mediated anti-tumor immunity.[7][15]

Del(5q) Myelodysplastic Syndrome: Targeting CK1α

In del(5q) MDS, a specific chromosomal deletion leads to haploinsufficiency of the CSNK1A1 gene, which encodes CK1α.[3][8][16][17]

-

Synthetic Lethality: Lenalidomide-induced degradation of the remaining CK1α protein in these haploinsufficient cells creates a synthetic lethal state, leading to p53 activation and selective apoptosis of the malignant clone.[1][18] Normal hematopoietic cells with two copies of CSNK1A1 are less sensitive to this effect.[18]

Conclusion

C5-Lenalidomide exemplifies the therapeutic potential of molecular glues in targeting previously "undruggable" proteins. By coopting the cellular protein degradation machinery, Lenalidomide achieves remarkable efficacy in specific hematological malignancies. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design of next-generation molecular glues with improved potency and selectivity. This guide provides a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beyondspringpharma.com [beyondspringpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecific World of Lenalidomide: An In-Depth Guide to the Biological Activity of its C5 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a chiral molecule with its therapeutic efficacy primarily attributed to one of its enantiomers. This technical guide delves into the core of lenalidomide's mechanism, focusing on the distinct biological activities of its (S)- and (R)-enantiomers, with a particular interest in C5-functionalized analogs often utilized in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Understanding the stereospecific interactions of these enantiomers is paramount for the rational design of next-generation immunomodulatory drugs (IMiDs) and targeted protein degraders.

Lenalidomide exerts its therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific neo-substrates.[1][2] This guide will provide a comprehensive overview of the differential binding affinities, substrate degradation potencies, and downstream signaling consequences of the C5 lenalidomide enantiomers. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Core Mechanism of Action: A Tale of Two Enantiomers

The biological activity of lenalidomide is critically dependent on its stereochemistry. The (S)-enantiomer is widely recognized as the eutomer, possessing significantly greater potency in binding to CRBN and inducing the subsequent degradation of target proteins compared to its (R)-enantiomer counterpart.[3][4] This stereospecificity is the foundation of its therapeutic action.

Differential Binding to Cereblon (CRBN)

The initial and pivotal step in lenalidomide's mechanism of action is its binding to CRBN. This interaction is highly stereoselective, with the (S)-enantiomer fitting more snugly into the binding pocket of CRBN. This superior fit translates into a higher binding affinity. While specific binding data for C5-lenalidomide enantiomers is not extensively published, the trend observed with lenalidomide and its analogs is consistently in favor of the (S)-form.

Table 1: Binding Affinity of Lenalidomide Enantiomers and Analogs to CRBN

| Compound | Assay Type | Target | Kd (nM) | IC50 (nM) | Reference |

| (S)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 25 | [5] | |

| (R)-Lenalidomide-d3 | TR-FRET | His6-CRBN/DDB1 | 240 | [5] | |

| Lenalidomide (racemic) | ITC | CRBN-DDB1 | 640 | [6] | |

| Lenalidomide (racemic) | Fluorescence Polarization | hsDDB1-hsCRBN | 177.80 | [7] | |

| (-)-Lenalidomide | Molecular Docking | Pg-Protein (CRBN) | -6.7 kcal/mol (Binding Energy) | [8] | |

| (+)-Lenalidomide | Molecular Docking | Pg-Protein (CRBN) | -7.2 kcal/mol (Binding Energy) | [8] |

Note: Deuterated lenalidomide (Len-d3) is used to prevent in situ racemization during experiments.[5] The negative and positive signs for lenalidomide in the molecular docking study correspond to the S and R enantiomers, respectively.

Neo-Substrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)

Upon binding to CRBN, lenalidomide alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][9][10] The degradation of these proteins is a key driver of lenalidomide's anti-myeloma and immunomodulatory effects. Consistent with its stronger CRBN binding, the (S)-enantiomer is significantly more potent at inducing the degradation of IKZF1 and IKZF3.

Table 2: Potency of Lenalidomide Enantiomers in Inducing Neo-Substrate Degradation

| Compound | Assay Type | Target Cell Line | Target Protein | DC50 (nM) | Reference |

| (S)-Lenalidomide-d3 | Flow Cytometry (GFP-tagged) | HEK293T | IKZF1 ZF2-GFP | 18 | [5] |

| (R)-Lenalidomide-d3 | Flow Cytometry (GFP-tagged) | HEK293T | IKZF1 ZF2-GFP | 1100 | [5] |

DC50 represents the concentration required to induce 50% of the maximal degradation of the target protein.

Downstream Signaling Pathways

The degradation of Ikaros and Aiolos by lenalidomide initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects. These include direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as immunomodulatory effects on T cells and other immune cells.

Anti-Proliferative and Pro-Apoptotic Signaling

In multiple myeloma cells, Ikaros and Aiolos act as critical survival factors. Their degradation leads to the downregulation of key oncogenic pathways, including the interferon regulatory factor 4 (IRF4) and MYC signaling axes.[2] This ultimately results in cell cycle arrest and apoptosis. Studies have shown that the (S)-enantiomer of lenalidomide is more potent in reducing the metabolic activity and inducing morphological changes characteristic of apoptosis in multiple myeloma cell lines.[11]

Immunomodulatory Signaling

The degradation of Ikaros and Aiolos in T cells has a profound immunomodulatory effect. These transcription factors are repressors of interleukin-2 (B1167480) (IL-2) expression.[2][9] Their degradation by lenalidomide leads to increased IL-2 production, which in turn enhances T cell proliferation and activation, as well as the cytotoxic activity of Natural Killer (NK) cells. This contributes to the overall anti-tumor immune response.

References

- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]

- 4. Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

C5 Lenalidomide: A Deep Dive into its Molecular Targets and Mechanisms in Hematopoietic Cells

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a cornerstone in the treatment of various hematopoietic malignancies, including multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes direct anti-tumor effects and potent immunomodulation.[3] This technical guide provides a comprehensive overview of the core molecular targets of Lenalidomide in hematopoietic cells. It details the drug's interaction with the Cereblon E3 ubiquitin ligase complex, the subsequent degradation of key transcription factors, and the downstream signaling cascades that mediate its pleiotropic effects. This document synthesizes key quantitative data, outlines relevant experimental protocols, and visualizes complex pathways to serve as a critical resource for the scientific community.

Core Mechanism of Action: The CRL4-CRBN E3 Ligase Complex

The central mechanism of Lenalidomide's action is its function as a molecular glue, modulating the activity of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] Lenalidomide binds directly to Cereblon (CRBN), a substrate receptor protein within this complex.[4][5] This binding event allosterically alters the substrate-binding surface of CRBN, inducing the recruitment of specific proteins, termed "neosubstrates," that are not typically targeted by this E3 ligase.[6][7] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[8] This targeted protein degradation is the primary event that initiates the downstream anti-neoplastic and immunomodulatory effects of the drug.

Primary Neosubstrate Targets in Hematopoietic Cells

In hematopoietic cells, particularly those of B-cell lineage, the most critical neosubstrates of the Lenalidomide-bound CRL4-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10]

-

IKZF1 (Ikaros) & IKZF3 (Aiolos): These zinc-finger transcription factors are essential for lymphocyte development and are critical for the survival of multiple myeloma cells.[8][11] Lenalidomide treatment leads to their rapid and selective ubiquitination and subsequent proteasomal degradation.[9][12] The degradation of IKZF1 and IKZF3 is a necessary and sufficient condition for the drug's direct anti-myeloma activity.[11]

-

Casein Kinase 1A1 (CK1α): In the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), Lenalidomide also induces the degradation of CK1α.[6] Cells in del(5q) MDS are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. The further reduction of this protein by Lenalidomide-induced degradation leads to p53 activation and selective apoptosis of the malignant clone.[6]

Downstream Cellular Effects

The degradation of these primary targets triggers a cascade of downstream events that contribute to Lenalidomide's therapeutic effects.

Direct Anti-Tumor Activity

The degradation of IKZF1 and IKZF3 in myeloma cells leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-MYC.[8] This disruption of the myeloma transcriptional network results in:

-

Cell Cycle Arrest: Lenalidomide can induce a G0/G1 cell cycle arrest in malignant plasma cells.[1][13]

-

Apoptosis: The drug promotes apoptosis by activating pro-apoptotic caspase-8 and downregulating anti-apoptotic proteins like NF-κB.[3][13]

-

Targeting Cancer Stem-like Cells: Studies have shown that Lenalidomide can significantly decrease the percentage and clonogenicity of the side population (SP) in multiple myeloma, which is enriched for cancer-initiating cells.[14][15]

Immunomodulatory Effects

Lenalidomide profoundly reshapes the immune response, converting an immunosuppressive tumor microenvironment into one that supports anti-tumor immunity.[16][17] This is achieved through multiple mechanisms:

-

T-Cell Co-stimulation: Lenalidomide acts as a T-cell co-stimulatory molecule.[3] By degrading IKZF1/IKZF3, which are transcriptional repressors of the IL-2 gene, it leads to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][18] This enhances the proliferation and functional capacity of both CD4+ and CD8+ T-cells.[16][18] It has been shown to be 100-1000 times more potent than thalidomide in stimulating T-cell proliferation.[3]

-

NK Cell Activation: The increased IL-2 production from T-cells indirectly boosts the cytotoxic activity of Natural Killer (NK) cells.[18][19][20] Lenalidomide also enhances NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC), providing a strong rationale for its combination with monoclonal antibodies like rituximab.[3][21]

-

Inhibition of Regulatory T-cells (Tregs): The drug can inhibit the proliferation and suppressive function of Tregs, which are often overabundant in hematological malignancies.[3][17]

Effects on the Tumor Microenvironment

Lenalidomide also targets the supportive bone marrow microenvironment:

-

Anti-Angiogenesis: It inhibits the formation of new blood vessels by blocking growth factors like VEGF.[3][13]

-

Disruption of Cell Adhesion: The drug suppresses surface adhesion molecules, preventing the interaction between myeloma cells and bone marrow stromal cells (BMSCs).[13][14] This interaction is crucial for tumor cell survival and proliferation.

-

Cytokine Modulation: Lenalidomide inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[1][3]

Quantitative Data Summary

The pleiotropic effects of Lenalidomide have been quantified in numerous pre-clinical and clinical studies.

Table 1: Immunomodulatory Potency and Effects

| Parameter | Observation | Reference |

|---|---|---|

| T-Cell Proliferation | 100-1000x more potent than thalidomide | [3] |

| NK Cell Numbers (MM Patients) | Increased from 2.20 x 10⁵/mL to 3.90 x 10⁵/mL over 6 cycles | [19] |

| NK Cytotoxicity (in vitro) | Increased from 38.5% to 53.3% (abrogated by dexamethasone) | [19] |

| Cytokine Production | Increases IL-2 and IFN-γ; Decreases TNF-α, IL-1, IL-6, IL-12 |[3] |

Table 2: Clinical Efficacy in Hematopoietic Malignancies | Malignancy | Context | Response Rate | Reference | | :--- | :--- | :--- | | Higher-Risk MDS (del(5q)) | Monotherapy | 27% achieved hematologic response |[2] | | Follicular Lymphoma (R/R) | + Rituximab (R²) vs R² alone | Overall Response: 95.1% vs 79.2% |[22] | | Multiple Myeloma (RRMM) | + Dexamethasone | Significant extension in overall survival |[16] |

Key Experimental Protocols

The elucidation of Lenalidomide's mechanism of action has relied on a suite of advanced molecular and cellular biology techniques.

Protocol: Target Identification via Affinity-Based Proteomics

This protocol describes a general workflow for identifying the direct protein target of a small molecule like Lenalidomide.

-

Probe Synthesis: Synthesize a Lenalidomide analogue functionalized with a linker and covalently attach it to solid-phase beads (e.g., sepharose beads), creating an affinity matrix.

-

Cell Lysis: Culture hematopoietic cells (e.g., MM.1S cell line) and prepare a native total cell lysate to preserve protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the Lenalidomide-conjugated beads. A control incubation with unconjugated beads is run in parallel.

-

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with excess free Lenalidomide.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the Lenalidomide-bead pulldown compared to the control beads. This approach led to the identification of Cereblon (CRBN) as the direct target.[16]

Protocol: Validation of Neosubstrate Degradation via Western Blot

This protocol is used to confirm the drug-induced degradation of a specific target protein.

-

Cell Culture and Treatment: Plate hematopoietic cells (e.g., MM.1S) at a defined density. Treat cells with a dose-response or time-course of Lenalidomide (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-only (DMSO) control.

-

Protein Extraction: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-IKZF3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal loading.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: A decrease in the band intensity of the target protein in Lenalidomide-treated samples relative to the control, while the loading control remains constant, confirms protein degradation.[8]

Conclusion

Lenalidomide's therapeutic action in hematopoietic cells is a paradigm of targeted protein degradation. By acting as a molecular glue between the E3 ligase substrate receptor CRBN and specific neosubstrates like IKZF1, IKZF3, and CK1α, it triggers their destruction.[8][9] This single upstream event initiates a powerful dual cascade of direct anti-tumor cytotoxicity and broad-based immune activation. Understanding these precise molecular targets and their downstream consequences is critical for optimizing current therapeutic strategies, overcoming resistance, and designing the next generation of immunomodulatory agents for hematopoietic malignancies.

References

- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding role of lenalidomide in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Lenalidomide targets clonogenic side population in multiple myeloma: pathophysiologic and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 19. ashpublications.org [ashpublications.org]

- 20. Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Studies Point to a Growing Role for New Therapies and Immunotherapies in Treating Blood Cancers [prnewswire.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by C5 Lenalidomide

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: Lenalidomide (B1683929), an immunomodulatory drug (IMiD), and its derivatives like C5 Lenalidomide, exert pleiotropic effects across a range of hematological malignancies. The core mechanism of action is initiated by its function as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event neomorphically alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). The term "this compound" often refers to a derivative of lenalidomide modified at the C5 position of the phthaloyl ring, commonly used as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs). While used to induce degradation of other targets via PROTACs, its intrinsic activity remains rooted in the canonical lenalidomide pathways. This guide delineates the primary downstream signaling cascades affected by this targeted degradation, focusing on its dual tumoricidal and immunomodulatory activities. Key pathways modulated include the IKZF1/3-IRF4-MYC axis, crucial for myeloma cell survival, and T-cell co-stimulation via the CD28-PI3K-NFAT pathway, which underpins its immune-enhancing effects. Further impacts on NF-κB, JAK/STAT, and immune checkpoint signaling are also explored.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

Lenalidomide's primary mechanism of action is not inhibition but rather the hijacking of the cellular protein disposal machinery. It binds to a specific pocket in the Cereblon (CRBN) protein, which is a component of the CRL4 E3 ubiquitin ligase complex.[1][2][3][4] This binding event creates a novel surface on CRBN that has a high affinity for specific proteins, most notably the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][5][6][7][8] These proteins are then brought into close proximity to the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3][7] This targeted degradation of key transcription factors is the initiating event for the majority of lenalidomide's downstream effects.

Primary Downstream Effectors of Degradation

The alteration of the CRL4^CRBN^ substrate specificity by lenalidomide leads to the highly selective degradation of a few key proteins.

| Target Protein | Primary Cell Type(s) | Consequence of Degradation | References |

| IKZF1 (Ikaros) | Multiple Myeloma, B-cells, T-cells | Downregulation of MYC & IRF4, apoptosis (in MM). Increased IL-2 production (in T-cells). | [1][3][5][6][7] |

| IKZF3 (Aiolos) | Multiple Myeloma, B-cells, T-cells | Downregulation of MYC & IRF4, apoptosis (in MM). Increased IL-2 production (in T-cells). | [1][3][5][6][7] |

| Casein Kinase 1α (CK1α) | del(5q) MDS cells | Apoptosis and cell cycle arrest in haploinsufficient del(5q) cells. | [3] |

| MEIS2 | Various | Blockade of endogenous substrate binding; full biological consequence under investigation. | [9] |

Signaling Pathways in Malignant Cells

The degradation of IKZF1 and IKZF3 triggers a cascade of events within malignant B-cells, most notably in multiple myeloma (MM).

The IKZF1/3-IRF4-MYC Axis

In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4).[2][7] IRF4, in turn, is a master regulator required for the expression of the oncogene c-MYC.[7] This forms a transcriptional network essential for MM cell survival. Lenalidomide-induced degradation of IKZF1/3 breaks this chain, leading to the downregulation of IRF4 and subsequently c-MYC, which results in cell cycle arrest and apoptosis.[7][10]

Modulation of NF-κB and PI3K/Akt Signaling

Lenalidomide's effect on NF-κB and PI3K/Akt signaling is highly context-dependent.

-

Inhibition in Malignant Cells: In activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), lenalidomide-induced downregulation of IRF4 subsequently inhibits B-cell receptor (BCR)-dependent NF-κB activity.[10] It has also been shown to inhibit growth factor-induced Akt phosphorylation in endothelial and ovarian cancer cells, contributing to its anti-angiogenic effects.[11][12] Furthermore, activation of the PI3K/AKT pathway has been identified as a mechanism of lenalidomide resistance in MM.[13]

-

Activation in Immune Cells: Conversely, in T-cells, lenalidomide promotes NF-κB activation downstream of CD28 co-stimulation, which is critical for its immunomodulatory effects.[10][14] It also activates the PI3K signaling pathway in T-cells, leading to enhanced IL-2 production.[10][12][15]

Quantitative Effects on Signaling Proteins

| Pathway Component | Cell Type | Effect | Magnitude | References |

| p-Akt (S308) | Ovarian Cancer Cells | Inhibition | Dose-dependent | [11] |

| HIF-1α | Endothelial, Tumor Cells | Inhibition of hypoxia-induced expression | - | [11] |

| IRF4 | MM, ABC-DLBCL Cells | Downregulation | Required for activity | [2][10][16] |

| c-MYC | MM Cells | Downregulation | Downstream of IRF4 | [7] |

| p21 (CDK Inhibitor) | MM Cells | Upregulation | - | [12][17] |

Immunomodulatory Signaling Pathways

A major component of lenalidomide's efficacy comes from its ability to enhance anti-tumor immunity.

T-Cell Co-stimulation and IL-2 Production

In T-cells, IKZF1 and IKZF3 act as repressors at the IL-2 gene locus.[7] Their degradation by lenalidomide removes this repression. Concurrently, lenalidomide provides a co-stimulatory signal by inducing the tyrosine phosphorylation of the CD28 receptor, even in the absence of its natural B7 ligand.[15][17] This dual action—de-repression of the IL-2 gene and co-stimulation via the CD28 pathway—leads to robust activation of downstream signaling, including PI3K and the translocation of transcription factors like AP-1 and NFAT-2 to the nucleus.[10][12][15] The result is a significant increase in the transcription and secretion of Interleukin-2 (IL-2).[5][6][7][15]

NK Cell Activation and Cytokine Modulation

The increased IL-2 produced by T-cells acts as a potent activator of Natural Killer (NK) cells.[15] This enhances the innate immune system's ability to recognize and kill tumor cells through both natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[15][17][18] Furthermore, lenalidomide modulates the cytokine signaling environment by downregulating the expression of Suppressor of Cytokine Signaling 1 (SOCS1) in immune effector cells.[14] SOCS1 is a negative regulator of the JAK/STAT pathway; its reduction by lenalidomide leads to enhanced phosphorylation of STAT1, amplifying cytokine signaling.[14]

Immune Checkpoint Regulation

Lenalidomide has been shown to downregulate the expression of the immune checkpoint inhibitor PD-L1 on tumor cells and its receptor PD-1 on T-cells and NK cells.[10][19][20] This action helps to overcome tumor-induced immune suppression and can enhance the efficacy of immune checkpoint blockade therapies.[20]

Key Experimental Protocols

The elucidation of these pathways has relied on a variety of advanced molecular and cellular biology techniques.

-

Identification of Protein Binding and Degradation:

-

Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blotting, or quantitative proteomics (e.g., SILAC-based mass spectrometry).[6][7] Affinity chromatography using lenalidomide-conjugated beads is also used to pull down binding partners like CRBN.[21]

-

Protocol Outline:

-

Lyse cells treated with lenalidomide or a vehicle control.

-

Incubate cell lysates with an antibody against the protein of interest (e.g., CRBN) conjugated to magnetic beads.

-

Wash beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluate for the presence of interacting partners (e.g., IKZF1, DDB1) via Western Blot or mass spectrometry. An increase in the co-precipitated neo-substrate in the lenalidomide-treated sample indicates drug-dependent interaction.

-

-

-

Assessment of Signaling Pathway Activation:

-

Methodology: Phospho-specific Western Blotting or flow cytometry.

-

Protocol Outline: Cells are treated with lenalidomide for various time points. Lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated forms of signaling proteins (e.g., anti-phospho-Akt, anti-phospho-STAT1). An increase in signal compared to total protein levels indicates pathway activation.

-

-

Measurement of Gene and Cytokine Expression:

-

Methodology: Quantitative Real-Time PCR (qRT-PCR) for mRNA levels and ELISA or multiplex bead arrays for secreted cytokine protein levels.

-

Protocol Outline (ELISA):

-

Culture T-cells with or without lenalidomide.

-

Collect the cell culture supernatant at specified time points.

-

Add supernatant to a 96-well plate pre-coated with a capture antibody for the cytokine of interest (e.g., IL-2).

-

Add a detection antibody, followed by a substrate.

-

Measure the colorimetric change using a plate reader and quantify the concentration against a standard curve.

-

-

-

Functional Cellular Assays:

-

Methodology: Cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), and cytotoxicity assays (e.g., Calcein-AM release assay).

-

Protocol Outline (NK Cell Cytotoxicity):

-

Label target tumor cells with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture NK cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target ratios.

-

Include conditions where NK cells have been pre-treated with IL-2 derived from lenalidomide-stimulated T-cells.

-

After incubation, measure the release of the fluorescent dye into the supernatant, which is proportional to the number of target cells lysed by NK cells.

-

-

Conclusion

This compound, and lenalidomide more broadly, represents a paradigm of targeted protein degradation. Its mechanism of action is elegant and multifaceted, initiating a cascade of downstream signaling events that are profoundly different in malignant versus immune cells. By inducing the degradation of the transcription factors IKZF1 and IKZF3, it simultaneously dismantles the critical IRF4-MYC survival pathway in myeloma cells while unleashing the immunomodulatory potential of T-cells and NK cells through IL-2 production and checkpoint downregulation. A thorough understanding of these divergent downstream pathways is essential for optimizing its clinical use, developing rational combination therapies, and designing the next generation of molecular glue degraders.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beyondspringpharma.com [beyondspringpharma.com]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SETDB1 induces lenalidomide resistance in multiple myeloma cells via epithelial‑mesenchymal transition and PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. dovepress.com [dovepress.com]

- 20. Lenalidomide Enhances Immune Checkpoint Blockade Induced Immune Response in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for C5 Lenalidomide in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) derivative, is a potent immunomodulatory agent with established anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its clinical significance in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes is well-documented.[1][2][3] The multifaceted mechanism of action of Lenalidomide makes it a valuable tool for in vitro research to explore fundamental cellular processes and to evaluate novel therapeutic combinations.[4]

The primary mechanism of Lenalidomide involves its function as a molecular glue, modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[2] This leads to the ubiquitination and subsequent proteasomal degradation of specific zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[2][3] Beyond this direct anti-tumor effect, Lenalidomide also exerts its influence by modulating the tumor microenvironment through several key pathways:

-

Immunomodulation: Lenalidomide enhances host immunity by stimulating T-cell proliferation and increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which in turn boosts the cytotoxic activity of Natural Killer (NK) cells.[1][4] It also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the anti-inflammatory cytokine IL-10.[1]

-

Anti-angiogenesis: It inhibits the formation of new blood vessels, crucial for tumor growth and metastasis, by downregulating angiogenic factors such as vascular endothelial growth factor (VEGF).[1][4]

-

Direct Anti-tumor Effects: Apart from inducing degradation of key transcription factors, Lenalidomide can directly induce apoptosis and inhibit the proliferation of hematopoietic tumor cells.[1][4]

These diverse mechanisms make C5 Lenalidomide a critical compound for in vitro studies in cancer biology, immunology, and drug discovery. This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays.

Data Presentation: In Vitro Efficacy of Lenalidomide

The following table summarizes the effective concentrations and observed effects of Lenalidomide in various in vitro assays across different cancer cell lines.

| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |

| HCT-116 (CRC) | ADCC Assay | 10 µM | Increased tumor cell killing from 19% to 39%. | [5] |

| HT-29 (CRC) | ADCC Assay | 1 µM | Increased tumor cell killing from 32% to 50%. | [5] |

| Lu-99, H1299, H460, EBC1, A549 (NSCLC) | Cell Viability Assay | Increasing concentrations | Reduced cell viability in a concentration-dependent manner. | [6] |

| A549 (NSCLC) | Gene Expression Analysis | 10 µM | Upregulation of pro-apoptotic genes (BID, FOS) and downregulation of NSCLC marker (NKX2-1). | [6] |

| H929 (Multiple Myeloma) | Apoptosis Assay | 10 and 20 µg/mL | (S)-Lenalidomide enantiomer showed significant reduction in metabolic activity and morphological changes indicative of apoptosis at 48 hours. | [7] |

| CLL B cells | Co-culture with CD154-expressing cells | 3 µM | Inhibition of CLL cell proliferation. | [8] |

| MM.1S (Multiple Myeloma) | Cell Viability Assay | 3 µM (in combination with NPI-0052) | Synergistic cytotoxicity when combined with a proteasome inhibitor. | [9] |

| AMO1, RPMI-8226 (Multiple Myeloma) | Cell Viability Assay | 10 µM | Increased miR-22 expression, which sensitizes MM cells to Lenalidomide. | [10] |

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Target cancer cell line (e.g., NSCLC cell lines like A549, H1299)[6]

-

RPMI-1640 medium with 10% FBS

-

96-well cell culture plates

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A DMSO-only control should be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lenalidomide or DMSO control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.[6]

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2 hours at 37°C.[6]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 620 nm.[6]

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines the ability of this compound to induce apoptosis in cancer cells.

Materials:

-

This compound

-

Target cancer cell line (e.g., Multiple Myeloma cell line H929)[7]

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 to 72 hours. Include a DMSO control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Cytokine Release Assay (Luminex/ELISA)

This protocol measures the effect of this compound on cytokine production in a co-culture system.

Materials:

-

This compound

-

SK-BR-3 breast cancer cells (or other target cell line)

-

Natural Killer (NK) cells

-

Trastuzumab (or other relevant antibody)

-

IL-2

-

96-well flat-bottomed culture plates

-

Luminex or ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)

Procedure:

-

Target Cell Seeding: Seed SK-BR-3 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.[5]

-

Antibody Treatment: Treat the target cells with an appropriate antibody (e.g., trastuzumab at 20 µg/ml) for 1 hour at 37°C.[5]

-

Co-culture Setup: Wash the wells and add NK cells (2 x 10⁵ cells/well) in a medium containing IL-2 (10 ng/ml) and different concentrations of this compound.[5]

-

Incubation: Incubate the co-culture for 48 hours.[5]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

Cytokine Analysis: Analyze the supernatants for cytokine levels using Luminex or ELISA kits according to the manufacturer's protocols.[5]

Visualizations

Signaling Pathway of Lenalidomide's Anti-Myeloma Activity

Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, causing myeloma cell death.

Experimental Workflow for In Vitro Cell Proliferation Assay

Caption: Workflow for assessing cell proliferation in response to this compound treatment using the WST-1 assay.

Logical Relationship of Lenalidomide's Immunomodulatory Effects

Caption: Lenalidomide's immunomodulatory actions leading to enhanced anti-tumor immunity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes: Protocol for Dissolving Lenalidomide for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lenalidomide (B1683929) (also known as CC-5013) is an immunomodulatory drug derived from thalidomide (B1683933) with potent anti-tumor, anti-angiogenic, and anti-inflammatory properties.[1][2] It is widely used in research and is clinically approved for treating multiple myeloma and myelodysplastic syndromes.[3][4] The primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding event selectively induces the ubiquitination and subsequent proteasomal degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Proper dissolution and preparation of Lenalidomide are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving Lenalidomide for both in vitro and in vivo applications.

Data Presentation: Solubility and Stability

Lenalidomide is a crystalline solid that is sparingly soluble in aqueous solutions but shows high solubility in organic solvents.[6][7]

Table 1: Solubility of Lenalidomide in Common Solvents

| Solvent | Solubility | Concentration (Molar)¹ | Notes | Source |

|---|---|---|---|---|

| DMSO | ≥ 100 mg/mL | ~386 mM | Ultrasonic assistance may be required. | [5][8] |

| Dimethylformamide (DMF) | ~16 mg/mL | ~62 mM | - | [6] |

| Ethanol | Extremely poorly soluble | - | - | [8] |

| Water / Aqueous Buffers | ~0.4 - 0.5 mg/mL | ~1.5 - 1.9 mM | Solubility is pH-dependent; higher in low pH solutions. | [2][6][7] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.9 mM | Achieved by first dissolving in DMF, then diluting with PBS. |[6] |

¹Molar concentrations calculated based on a molecular weight of 259.26 g/mol .

Stability and Storage:

-

Solid Form: Stable for at least 4 years when stored at -20°C.[6]

-

DMSO Stock Solution: Stable for up to 3 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

-

Aqueous Solutions: Sparingly soluble and not recommended for storage for more than one day.[6]

Experimental Protocols

Safety Precautions: Lenalidomide is a thalidomide analogue and is considered teratogenic. It may cause harm to an unborn child.[4] Always handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and any contact with skin or eyes.

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments. DMSO is the recommended solvent.

Materials:

-

Lenalidomide powder (MW: 259.26 g/mol )

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

Method:

-

Calculate Required Mass: Determine the mass of Lenalidomide needed for your desired stock concentration and volume. For a 100 mM stock solution in 1 mL of DMSO: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.1 mol/L × 0.001 L × 259.26 g/mol × 1000 mg/g = 25.93 mg

-

Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of Lenalidomide powder and place it into a sterile vial.

-

Dissolution: Add the calculated volume of fresh DMSO to the vial. For example, add 1 mL of DMSO to 25.93 mg of Lenalidomide.

-

Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic water bath for 10-15 minutes until the solution is clear.[5]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[4]

-

Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 1 µL of the 100 mM stock solution.

-

Note: The final concentration of DMSO in the culture medium should be kept low (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[9]

-

Protocol 2: Preparation of Dosing Solution for In Vivo Use

This protocol describes the preparation of a Lenalidomide suspension suitable for oral gavage or other administration routes in animal models. This formulation enhances solubility and stability in an aqueous vehicle.

Materials:

-

Lenalidomide powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile conical tubes

Method:

-

Vehicle Preparation: This protocol uses a common vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

-

Dissolution in DMSO: In a sterile conical tube, dissolve the required amount of Lenalidomide powder in DMSO first. For a final desired concentration of 2.5 mg/mL in a total volume of 10 mL, you would need 25 mg of Lenalidomide dissolved in 1 mL of DMSO.[5]

-

Sequential Addition of Solvents: Add the remaining vehicle components sequentially while mixing continuously to maintain a clear solution.[5] a. To the Lenalidomide/DMSO solution, add 4 mL of PEG300. Vortex until the solution is homogeneous. b. Add 0.5 mL of Tween-80. Vortex until homogeneous. c. Slowly add 4.5 mL of sterile saline to reach the final volume of 10 mL. Vortex thoroughly.

-

Final Solution: The resulting clear solution will have a Lenalidomide concentration of 2.5 mg/mL.[5] This solution should be prepared fresh before each use. If storage is necessary, keep it at 4°C and use within 24 hours, ensuring it is warmed to room temperature and mixed well before administration.

Mandatory Visualization

Lenalidomide Mechanism of Action

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the ligase to ubiquitinate and mark specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation.[3][10] The depletion of these factors leads to downstream anti-tumor and immunomodulatory effects, including apoptosis of myeloma cells and enhanced T-cell activity.[1][10]

Caption: Lenalidomide binds to CRBN, inducing degradation of IKZF1/3 and downstream effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide | Cell Signaling Technology [cellsignal.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]

- 9. emulatebio.com [emulatebio.com]

- 10. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C5 Lenalidomide in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lenalidomide (B1683929) dosage and administration for preclinical animal studies, based on findings from various research models. The protocols outlined below are intended to serve as a guide for designing and executing in vivo experiments involving lenalidomide.

Data Summary of Lenalidomide Dosage in Animal Studies

The following tables summarize the quantitative data on lenalidomide dosage from pharmacokinetic, toxicity, and efficacy studies in different animal models.

Table 1: Pharmacokinetic and Toxicity Data of Lenalidomide in Various Animal Models

| Animal Model | Administration Route | Dosage Range | Key Findings | Reference(s) |

| Mouse | Intravenous (IV) | 0.5 - 15 mg/kg | Dose-dependent kinetics observed. Detectable in the brain at 5 and 10 mg/kg. A 15 mg/kg bolus was fatal in one mouse. | [1][2][3] |

| Intraperitoneal (IP) | 0.5 - 22.5 mg/kg | Systemic bioavailability of 90-105%. No observable toxicity up to 22.5 mg/kg. | [1][2][3] | |

| Oral Gavage (PO) | 0.5 - 45 mg/kg | Systemic bioavailability of 60-75%. No observable toxicity up to 45 mg/kg. | [1][2][3] | |

| Rat | Oral (PO) | 450 - 1800 mg/m²/day (26 weeks) | Reduced body weight gain at the high dose. Reversible pelvic mineralization in the kidney. | [4] |

| Rabbit | Oral (by stomach tube) | 3, 10, 20 mg/kg/day (Gestation days 7-19) | Maternal and developmental NOAEL is 3 mg/kg/day. Maternally toxic at 10 and 20 mg/kg/day, with reduced fetal body weights and increased postimplantation losses. No fetal malformations attributed to lenalidomide. | [5] |

| Cynomolgus Monkey | Oral (PO) | 0.5, 1, 2, 4 mg/kg/day (Gestation days 20-50) | Fetal malformations observed at all dosages, similar to thalidomide. No-observed-adverse-effect level (NOAEL) was not identified. | [6] |

| Oral (PO) | 12, 24, 48, 72 mg/m²/day (52 weeks) | Hemorrhage, gastrointestinal inflammation, lymphoid and bone marrow atrophy. Dosing at 48 and 72 mg/m²/day was discontinued (B1498344) due to toxicity. | [4] |

Table 2: Efficacy Data of Lenalidomide in Mouse Cancer Models

| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference(s) |

| Mantle Cell Lymphoma (Xenograft) | NSG | Intraperitoneal (IP) | 50 mg/kg | Daily for 4 or 21 days | Significant growth retardation of xenografts. Reduced lymphatic vessel density. | [7] |

| Blastic NK Cell Lymphoma (Xenograft) | NSG | Oral Gavage (PO) | 50 mg/kg/day | Daily | Significant reduction in tumor cells in peripheral blood, bone marrow, and spleen. Prolonged survival. | [8] |

| Melanoma & Colon Carcinoma (Syngeneic) | Not Specified | Intraperitoneal (IP) | 1 mg/mouse | Daily for 3 weeks | Enhances the abscopal effect of hypofractionated radiotherapy. | [9] |

Experimental Protocols

Protocol 1: Preparation of Lenalidomide for In Vivo Administration

Materials:

-

Lenalidomide powder (e.g., C5 Lenalidomide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

0.5% Carboxymethylcellulose

-

0.25% Tween-80

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure for Intraperitoneal (IP) Injection (based on a 50 mg/kg dose): [7]

-

Prepare a stock solution of lenalidomide in DMSO at a concentration of 250 mg/mL.

-

For injection, dilute the stock solution in PBS containing 1% DMSO to a final concentration of 2.5 mg/mL.

-

Vortex the solution thoroughly to ensure it is well-mixed.

-